molecular formula C19H20FN7O3S B2641218 ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 863459-81-8

ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2641218
CAS No.: 863459-81-8
M. Wt: 445.47
InChI Key: BDUWJJQXXZLPIA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H20FN7O3S and its molecular weight is 445.47. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a piperazine ring connected to a triazolopyrimidine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the introduction of the triazole and thiol groups can be achieved through cyclization reactions followed by acylation processes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

A recent study reported that derivatives exhibited IC50 values ranging from 9.1 µg/mL in MCF-7 cells to significantly lower values in other cancer types, indicating their potential as chemotherapeutic agents . The mechanism of action often involves apoptosis induction through pathways involving caspases and Bcl-2 family proteins .

Antibacterial and Antiviral Activities

Research has also indicated that triazole-based compounds possess antibacterial and antiviral properties. Compounds have shown effectiveness against a range of human pathogenic bacteria and viruses, including HIV . The mechanisms often involve inhibition of key enzymes or disruption of bacterial cell walls.

In Vitro Studies

In vitro studies using MTT assays have been pivotal in assessing the cytotoxicity of this compound derivatives. The results typically indicate a dose-dependent response with significant activity against several cancer cell lines such as MCF-7 and HeLa .

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic efficacy and safety profiles of these compounds. Preliminary animal studies suggest promising results in tumor reduction without significant toxicity at therapeutic doses .

Case Study 1: MCF-7 Cell Line Evaluation

A series of derivatives were tested against the MCF-7 breast cancer cell line. The most potent compound exhibited an IC50 value of 9.1 µg/mL. Mechanistic studies revealed that this compound induced apoptosis via activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Antiviral Activity Against HIV

In another study focusing on antiviral properties, derivatives were assessed for their ability to inhibit HIV replication in MT-4 cells using an MTT assay. The results showed significant inhibition compared to controls, suggesting potential as antiviral agents .

Properties

IUPAC Name

ethyl 4-[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O3S/c1-2-30-19(29)26-9-7-25(8-10-26)15(28)11-31-18-16-17(21-12-22-18)27(24-23-16)14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUWJJQXXZLPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.